Cis-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylicacidtert-butylester Cis-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylicacidtert-butylester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17506523
InChI: InChI=1S/C11H20FNO3/c1-10(2,3)16-9(14)13-6-5-11(4,15)8(12)7-13/h8,15H,5-7H2,1-4H3/t8-,11-/m0/s1
SMILES:
Molecular Formula: C11H20FNO3
Molecular Weight: 233.28 g/mol

Cis-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylicacidtert-butylester

CAS No.:

Cat. No.: VC17506523

Molecular Formula: C11H20FNO3

Molecular Weight: 233.28 g/mol

* For research use only. Not for human or veterinary use.

Cis-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylicacidtert-butylester -

Specification

Molecular Formula C11H20FNO3
Molecular Weight 233.28 g/mol
IUPAC Name tert-butyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C11H20FNO3/c1-10(2,3)16-9(14)13-6-5-11(4,15)8(12)7-13/h8,15H,5-7H2,1-4H3/t8-,11-/m0/s1
Standard InChI Key JFTGZVKURPUULL-KWQFWETISA-N
Isomeric SMILES C[C@@]1(CCN(C[C@@H]1F)C(=O)OC(C)(C)C)O
Canonical SMILES CC1(CCN(CC1F)C(=O)OC(C)(C)C)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate, reflects its stereochemical specificity. The piperidine ring adopts a chair conformation, with the fluorine atom at position 3 and the hydroxyl group at position 4 positioned cis to one another. This spatial arrangement is critical for its hydrogen-bonding capacity and dipole interactions, which are leveraged in drug design to enhance binding affinity to biological targets. The tert-butyloxycarbonyl (Boc) group at position 1 acts as a protective moiety, stabilizing the molecule during synthetic transformations .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H20FNO3\text{C}_{11}\text{H}_{20}\text{FNO}_3
Molecular Weight233.28 g/mol
IUPAC Nametert-butyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
CAS Number1174020-44-0 (stereoisomer)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluorine atom (δ210ppm\delta \approx -210 \, \text{ppm}) and hydroxyl proton (δ4.8ppm\delta \approx 4.8 \, \text{ppm}). The cis configuration is confirmed through nuclear Overhauser effect (NOE) experiments, which show spatial proximity between the fluorine and hydroxyl groups . Mass spectrometry (MS) fragments align with the molecular ion peak at m/z 233.28, corroborating the molecular formula.

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of cis-3-fluoro-4-hydroxy-4-methylpiperidine derivatives typically begins with N-Boc-4-piperidone as a starting material . Fluorination is achieved via electrophilic or nucleophilic routes, with Selectfluor® or diethylaminosulfur trifluoride (DAST) commonly employed to introduce the fluorine atom at position 3 . Subsequent hydroxylation at position 4 is mediated by oxidizing agents such as meta-chloroperbenzoic acid (mCPBA), followed by stereoselective reduction to secure the cis configuration .

Table 2: Representative Synthetic Route

StepReactionReagents/ConditionsYield
1Boc ProtectionDi-tert-butyl dicarbonate, DMAP85%
2FluorinationDAST, CH2_2Cl2_2, -78°C72%
3HydroxylationmCPBA, CHCl3_3, RT68%
4Stereoselective ReductionNaBH4_4, MeOH, 0°C90%

Applications in Pharmaceutical Research

Central Nervous System (CNS) Drug Development

Piperidine scaffolds are ubiquitous in CNS therapeutics due to their ability to cross the blood-brain barrier. The fluorine atom in this compound enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the hydroxyl group facilitates hydrogen bonding with serotonin and dopamine receptors . Preclinical studies highlight its utility as a precursor to antipsychotic and antidepressant agents .

Antibiotic Adjuvants

Fluorinated piperidines potentiate β-lactam antibiotics by inhibiting efflux pumps in multidrug-resistant bacteria. The cis-hydroxy-fluoro motif disrupts proton motive force generation in Staphylococcus aureus, restoring susceptibility to methicillin.

Challenges and Future Directions

Expanding Therapeutic Applications

Ongoing research explores this compound’s potential in:

  • Oncology: As a proteasome inhibitor via Michael addition to threonine residues.

  • Immunology: Modulating Toll-like receptor (TLR) signaling through stereoselective interactions .

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